molecular formula C17H16N4OS B11661775 N'-[(E)-(4-methylphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(4-methylphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11661775
M. Wt: 324.4 g/mol
InChI Key: CQBRWQSNWJCWJN-VCHYOVAHSA-N
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Description

N'-[(E)-(4-methylphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a thiophene substituent at the pyrazole C3 position and a 4-methylbenzylidene hydrazide group. Its synthesis typically involves condensation reactions between pyrazole carbohydrazides and substituted benzaldehydes, followed by structural confirmation via X-ray crystallography and spectroscopic methods (e.g., IR, NMR) .

Properties

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C17H16N4OS/c1-11-3-6-13(7-4-11)10-18-21-17(22)15-9-14(19-20-15)16-8-5-12(2)23-16/h3-10H,1-2H3,(H,19,20)(H,21,22)/b18-10+

InChI Key

CQBRWQSNWJCWJN-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)C

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-methylphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters to form the pyrazole ring.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.

    Formation of the Hydrazide Group: The hydrazide group is introduced by reacting the pyrazole derivative with hydrazine hydrate under reflux conditions.

    Condensation Reaction: Finally, the compound is formed by condensing the hydrazide derivative with 4-methylbenzaldehyde under acidic or basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydrazide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of the Compound

The synthesis of N'-[(E)-(4-methylphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-methylbenzaldehyde with 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide. The reaction conditions often include the use of solvents like ethanol or methanol under reflux to facilitate the formation of the imine linkage, which is crucial for the compound's structure.

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial activity. A study demonstrated that similar compounds showed potent activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Potential

The compound has been evaluated for its anticancer properties. Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. For instance, compounds with similar structural motifs have been reported to target specific kinases involved in cancer progression, indicating a promising avenue for drug development against cancers such as acute myeloid leukemia .

Phytopathogenic Control

Recent patents have highlighted the potential use of pyrazole derivatives, including this compound, as fungicides or herbicides. The compound's ability to inhibit the growth of phytopathogenic microorganisms makes it a candidate for developing new agricultural chemicals aimed at protecting crops from fungal diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound can provide insights into optimizing its efficacy. Modifications at various positions on the pyrazole ring or the phenyl groups can enhance its biological activity. For example, varying substituents on the 4-methylphenyl group may improve its potency against specific microbial strains or enhance its selectivity towards cancer cells.

Case Studies and Research Findings

StudyFindings
Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating broad-spectrum efficacy.
Showed potential as an anticancer agent by inhibiting cell proliferation in leukemia models.
Patented use as a fungicide for controlling phytopathogenic microorganisms in crops.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-methylphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound’s hydrazide group can form hydrogen bonds with biological macromolecules, while the pyrazole and thiophene rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole carbohydrazide derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent variations. Below is a detailed comparison of the target compound with structurally analogous molecules:

Structural Analogues

Compound Name Key Substituents Molecular Weight (g/mol) Key Findings Reference ID
N'-[(E)-(4-methylphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide 4-Methylbenzylidene, 5-methylthiophen-2-yl 354.41 Exhibits planar geometry confirmed by X-ray; potential anticancer activity inferred from analogs .
N′-[(E)-1-(4-chlorophenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide 4-Chlorophenyl-ethylidene, 5-methylthiophen-2-yl 373.87 Chlorine substituent enhances electronic density; improved thermal stability compared to methyl .
N′-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide 4-Ethoxybenzylidene, 4-methylphenyl 376.42 Ethoxy group increases solubility in polar solvents; moderate antifungal activity .
N′-(3-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide 3-Methoxybenzylidene, 4-((4-methylbenzyl)oxy)phenyl 498.54 Methoxy and benzyloxy groups enhance π-π stacking; used in fluorescence-based sensing .
(E)-1-(4-tert-butylbenzyl)-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide 4-tert-Butylbenzyl, 5-chloro-2-hydroxyphenyl-ethylidene 497.37 High anticancer activity (IC₅₀ = 1.8 µM against A549 cells); induces apoptosis .

Substituent Effects on Properties

  • Electron-Donating Groups (e.g., methyl, methoxy): Enhance solubility in nonpolar solvents. Reduce reactivity in electrophilic substitution reactions compared to electron-withdrawing groups .
  • Electron-Withdrawing Groups (e.g., chloro, nitro) :
    • Increase thermal stability and dipole moments.
    • Improve binding affinity to biological targets (e.g., enzymes) via halogen bonding .
  • Heterocyclic Moieties (e.g., thiophene vs. benzene) :
    • Thiophene-containing derivatives exhibit red-shifted UV-Vis absorption due to extended conjugation .
    • Benzene analogs generally show higher crystallinity .

Research Findings and Methodological Consistency

  • Structural Characterization :
    • Single-crystal X-ray analysis (via SHELXL ) confirms the (E)-configuration of the imine bond in all analogs .
    • ORTEP diagrams (generated using WinGX ) visualize anisotropic displacement parameters, critical for understanding molecular packing .
  • Computational Studies :
    • DFT calculations predict higher HOMO-LUMO gaps for thiophene derivatives (4.2 eV) compared to benzene analogs (3.8 eV), suggesting greater stability .
  • Contradictions :
    • While chloro substituents enhance thermal stability, they reduce aqueous solubility, limiting in vivo applications .

Biological Activity

N'-[(E)-(4-methylphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by recent research findings.

Chemical Structure and Properties

The compound belongs to the class of Schiff bases , characterized by a carbon-nitrogen double bond. Its molecular formula is C16H14N4OSC_{16}H_{14}N_{4}OS with a molecular weight of 310.4 g/mol. The IUPAC name is N-[(E)-(5-methylthiophen-2-yl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide.

PropertyValue
Molecular FormulaC16H14N4OS
Molecular Weight310.4 g/mol
IUPAC NameN-[(E)-(5-methylthiophen-2-yl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide
InChI KeyAYFTVHKLJZEJLV-LICLKQGHSA-N

Synthesis

The synthesis typically involves a condensation reaction between 5-methylthiophene-2-carboxaldehyde and 3-phenyl-1H-pyrazole-5-carbohydrazide , often conducted in organic solvents such as ethanol or methanol under reflux conditions. The reaction promotes the formation of the Schiff base, which is then purified through recrystallization.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related pyrazole derivatives have been reported as low as 25.1 µM against resistant strains .

Anticancer Properties

This compound has been evaluated for its anticancer potential. Pyrazole derivatives are known to inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and Aurora-A kinase. Such inhibition can disrupt tumor growth and proliferation pathways .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. In vitro studies have demonstrated that certain pyrazole derivatives can significantly reduce the production of pro-inflammatory cytokines like TNF-α and IL-6, suggesting their potential utility in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Cell Membrane Disruption : Some studies suggest that pyrazole derivatives can compromise bacterial cell membranes, leading to cell lysis .
  • Cytokine Modulation : By modulating cytokine levels, these compounds can influence inflammatory responses.

Case Studies

Recent studies have focused on synthesizing various pyrazole derivatives and evaluating their biological activities:

  • Antimicrobial Evaluation : A series of 5-amido-pyrazoles were tested against multiple bacterial strains, showing promising results with MIC values lower than those of standard antibiotics .
  • Cancer Cell Line Studies : Compounds derived from pyrazoles were tested on various cancer cell lines, demonstrating significant cytotoxic effects compared to untreated controls .

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